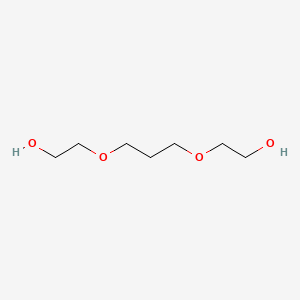

3,7-Dioxa-1,9-nonanediol

Descripción

Contextualizing 3,7-Dioxa-1,9-nonanediol within Contemporary Chemical Synthesis and Materials Science

This compound, a diol containing ether linkages, is increasingly recognized for its utility as a versatile building block in the synthesis of complex molecules and functional materials. rsc.org Its structure, featuring two hydroxyl (-OH) groups and two ether (-O-) groups, imparts a unique combination of hydrophilicity and flexibility, making it a valuable component in various chemical transformations.

In the realm of chemical synthesis, this compound serves as a key starting material or intermediate. rsc.org For instance, it is commercially available and has been utilized in the synthesis of linkers for bioconjugation, a process that joins biomolecules to other molecules. rsc.org It has also been employed in the synthesis of novel cationic cardiolipin (B10847521) analogues, which are being investigated for their potential in drug delivery systems. lookchem.com

Within materials science, the compound is instrumental in the development of advanced polymers. Its incorporation into polymer chains can significantly influence the final material's properties. For example, it has been used in the synthesis of polyester (B1180765) diols, which are precursors to thermoplastic polyurethanes (TPUs). ocl-journal.org The presence of the ether linkages from this compound can enhance flexibility and alter the crystalline structure of the resulting polymers. ocl-journal.org

Evolution of Research Perspectives on this compound: From Fundamental Chemistry to Applied Science

Initial interest in this compound was rooted in fundamental organic synthesis. Researchers have explored its reactivity in various chemical reactions, such as its use in the preparation of polymer-bound diols for solid-phase synthesis of insect sex attractants. cdnsciencepub.com

More recently, the focus has shifted towards its application in more complex and applied scientific fields. The unique properties imparted by this diol have led to its investigation in the development of "beyond Rule of 5" molecules like Proteolysis Targeting Chimeras (PROTACs). nih.govacs.org In this context, the substitution of amide linkers with ester linkers derived from diols like this compound is being explored to improve the permeability and cellular activity of these large molecules. nih.govacs.org

Furthermore, its role in creating functional materials continues to expand. Research into biodegradable polyesters has incorporated diols like 1,9-nonanediol, a structural relative, to create polymers with tailored properties for applications in fields like biomedical engineering and drug delivery. upc.edu The principles learned from these studies can be extrapolated to understand the potential of this compound in similar applications.

Methodological Approaches in Investigating this compound: A Review of Established and Emerging Techniques

A variety of analytical techniques are employed to characterize this compound and the materials derived from it.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of this compound and its derivatives. rsc.orgrsc.org These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and ether (C-O-C) groups. rsc.org

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the compound and its fragments, aiding in structural elucidation. rsc.orgrsc.org

Chromatographic Techniques:

Gas Chromatography (GC): GC is often used to assess the purity of this compound. sigmaaldrich.comchemicalbook.com

Flash Chromatography: This technique is employed for the purification of reaction products containing this compound. rsc.orgrsc.org

Size-Exclusion Chromatography (SEC): When this compound is used to create polymers, SEC is used to determine the molecular weight and molecular weight distribution of the resulting polymers. googleapis.com

Thermal Analysis:

Differential Scanning Calorimetry (DSC): DSC is utilized to study the thermal transitions of polymers synthesized using this compound, such as the glass transition temperature (Tg) and melting temperature (Tm). upc.educnrs.fr This information is vital for understanding the material's behavior at different temperatures.

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition of materials containing the diol. cnrs.fr

Interactive Data Tables

Below are tables summarizing key data related to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H16O4 | sigmaaldrich.comnih.gov |

| Molecular Weight | 164.20 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 67439-82-1 | sigmaaldrich.comnih.gov |

| Density | 1.091 g/mL at 20 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.456 | sigmaaldrich.comchemicalbook.com |

| IUPAC Name | 2-[3-(2-hydroxyethoxy)propoxy]ethanol | nih.gov |

Table 2: Research Applications and Findings

| Research Area | Key Finding | Relevant Compounds | Source |

| Drug Delivery | Synthesis of cationic cardiolipin analogues for potential therapeutic agent delivery. | 3,7-Dioxa-5-O-benzyl-1,9-nonanediol | lookchem.com |

| Bioconjugation | Used as a linker in the synthesis of conjugates. | This compound | rsc.org |

| Materials Science | Incorporated into polyester diols to control the properties of thermoplastic polyurethanes. | 1,9-Nonanediol (related diol) | ocl-journal.org |

| Medicinal Chemistry | Employed in the synthesis of PROTACs to improve permeability. | This compound | nih.govacs.org |

| Solid-Phase Synthesis | Used to create polymer-bound diols for synthesizing insect attractants. | 1,9-Nonanediol (related diol) | cdnsciencepub.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-[3-(2-hydroxyethoxy)propoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4/c8-2-6-10-4-1-5-11-7-3-9/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSKAZFMTGADIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCO)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432786 | |

| Record name | 3,7-Dioxa-1,9-nonanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67439-82-1 | |

| Record name | 3,7-Dioxa-1,9-nonanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-Dioxa-1,9-nonanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 3,7 Dioxa 1,9 Nonanediol and Its Analogues

Established Synthetic Pathways for 3,7-Dioxa-1,9-nonanediol

Established methods for synthesizing this compound often involve classical organic reactions, providing reliable access to this versatile diol.

Reduction of Diethyl-3,7-dioxanonadioate to this compound

While specific literature detailing the direct reduction of Diethyl-3,7-dioxanonadioate to this compound is not extensively covered in the provided search results, this transformation represents a standard and plausible synthetic route. In general, the reduction of a diester to a diol is a fundamental transformation in organic chemistry. This process would typically involve the use of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The reaction would convert the two ester functional groups of Diethyl-3,7-dioxanonadioate into primary alcohols, yielding this compound.

Preparation from Commercially Available Sources for Linker Synthesis

This compound is commercially available and frequently used as a precursor in the synthesis of more complex molecules, particularly as a linker in various applications. polyethyleneglycolpeg.comrsc.orgsigmaaldrich.com For instance, it serves as a starting material for the synthesis of specialized linkers used in conjugating molecules. rsc.org

A synthetic sequence starting from commercially available this compound (10) can be used to prepare a linker (9) for conjugation purposes. The synthesis involves the following steps:

Step 1: Monopropargylation. this compound (10) is treated with sodium hydride (NaH) and propargyl bromide in dry dimethylformamide (DMF) to yield the monopropargylated product (11). rsc.org

Step 2: Tosylation. The remaining free hydroxyl group of compound 11 is then reacted with tosyl chloride (TsCl) in the presence of pyridine (B92270) in dichloromethane (B109758) (CH₂Cl₂) to give the tosylated product. rsc.org

| Reactant | Reagents | Product | Yield | Reference |

| This compound (10) | Propargyl-Br, NaH, DMF | Compound 11 | 50% | rsc.org |

| Compound 11 | TsCl, Pyridine, CH₂Cl₂ | Tosylated linker precursor | 69% | rsc.org |

General Solution Phase Procedures Utilizing this compound as a Precursor

The utility of this compound as a building block is demonstrated in its use in general solution phase procedures for creating larger molecules. For example, it has been used in the synthesis of model compounds to optimize the properties of Proteolysis Targeting Chimeras (PROTACs). In one such procedure, this compound was used to yield a specific compound with a 49% yield. nih.gov

In a different synthetic context, a derivative, 3,7-dioxa-5-O-benzyl-1,9-nonanediol (12), was synthesized as an intermediate in the preparation of cationic cardiolipin (B10847521) analogues. This synthesis involved the deprotection of a bis(tetrahydro-2H-pyran) ether derivative (11) using a catalytic amount of hydrochloric acid in methanol (B129727), affording the diol in an 88% yield. lookchem.com

| Precursor | Reagents | Product | Yield | Reference |

| 1,3-bis[(2-ethoxy tetrahydro-2H-pyran)]-2-O-benzyl glycerol (B35011) (11) | HCl (1M in diethyl ether), methanol | 3,7-dioxa-5-O-benzyl-1,9-nonanediol (12) | 88% | lookchem.com |

Novel and Green Chemistry Approaches in this compound Synthesis

Recent research has focused on developing more sustainable and efficient methods for synthesizing diols, including those analogous to this compound. These approaches often leverage catalysis and renewable feedstocks.

Catalytic Strategies in the Synthesis of Related Diols

Modern catalytic strategies are being developed to produce α,ω-diols with high selectivity and efficiency. rsc.org These methods often aim to overcome the challenge of selectively functionalizing one hydroxyl group over another in polyol systems. rsc.org Organocatalysis, in particular, has gained prominence due to its mild reaction conditions and reduced toxicity. rsc.org For instance, new strategies have been developed for the synthesis of chiral 1,3-diols with high enantiomeric purity by combining organocatalytic aldol (B89426) reactions with asymmetric reduction steps. acs.org

Catalytic approaches are also crucial in converting biomass into valuable chemicals. For example, catalytic strategies have been devised for the synthesis of 1,5-pentanediol (B104693) (PDO) and 1,6-hexanediol (B165255) (HDO) from lignocellulosic biomass. rsc.orgosti.govresearchgate.net These processes involve multiple steps, including fractionation, dehydration, and hydrogenation, and utilize various catalysts to achieve high yields. rsc.orgosti.govresearchgate.net

| Feedstock | Product | Yield | Reference |

| Hemicellulose | 1,5-pentanediol (PDO) | 69% | rsc.orgosti.gov |

| Cellulose | 1,6-hexanediol (HDO) | 28% | rsc.orgosti.gov |

Exploration of Bio-based Feedstocks for this compound Precursors

The chemical industry is increasingly looking towards renewable, bio-based feedstocks as an alternative to fossil fuels. google.comieabioenergy.com Biomass, particularly lignocellulosic biomass, is a rich source of carbohydrates that can be converted into a variety of platform chemicals, including precursors for diols. researchgate.netgoogle.comrsc.org

For example, 5-hydroxymethylfurfural (B1680220) (HMF), derived from cellulose, is a versatile platform molecule that can be converted into various monomers, including diols. google.com The production of diols from biomass often involves fermentation and subsequent catalytic upgrading. researchgate.netrsc.org While the direct synthesis of this compound from bio-based feedstocks is not explicitly detailed, the precursors required for its synthesis could potentially be derived from these renewable sources. The development of biorefinery systems is a key factor in making the production of bio-based chemicals economically viable. ieabioenergy.com

Derivatization Strategies of this compound

This compound serves as a versatile building block in organic synthesis, amenable to a variety of derivatization strategies that capitalize on its terminal hydroxyl groups. These modifications allow for the synthesis of a diverse range of molecules with tailored properties for applications in medicinal chemistry, materials science, and solid-phase synthesis.

The presence of two primary hydroxyl groups in this compound allows for both mono- and di-functionalization. Selective monofunctionalization can be achieved by using a molar excess of the diol relative to the derivatizing agent, though this often results in a statistical mixture of unreacted diol, mono-substituted, and di-substituted products, necessitating chromatographic separation. For instance, the reaction of this compound with propargyl bromide in the presence of a base like sodium hydride (NaH) in an appropriate solvent such as dimethylformamide (DMF) can yield the mono-propargylated ether. rsc.org

Di-functionalization, on the other hand, is typically accomplished by using stoichiometric amounts or a slight excess of the derivatizing reagent. This approach is common in the synthesis of symmetrical molecules. For example, the reaction of this compound with two equivalents of a carboxylic acid or its activated derivative leads to the formation of a diester.

Ethers: Ether derivatives of this compound are commonly synthesized via the Williamson ether synthesis. This involves deprotonation of one or both hydroxyl groups with a strong base, such as sodium hydride, to form the corresponding alkoxide(s), which then undergo nucleophilic substitution with an alkyl halide. rsc.org For example, the reaction of this compound with propargyl bromide at 0 °C to room temperature overnight in DMF with NaH yields the corresponding ether. rsc.org

Esters: Esterification of this compound can be achieved through several methods. A common approach involves reaction with a carboxylic acid under acidic catalysis or with a more reactive acyl chloride or anhydride (B1165640) in the presence of a base like pyridine or triethylamine. wiley-vch.de These reactions can be tailored to produce either mono- or di-esters. For instance, this compound has been used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it is incorporated as a linker by forming ester bonds. nih.gov The synthesis of these ester-linked PROTACs can be performed in solution phase, for example, by reacting the diol with other components in a solvent like dimethylformamide (DMF). nih.gov

| Derivative Type | Reaction | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| Ether | Williamson Ether Synthesis | Propargyl bromide, NaH, DMF, 0 °C to rt, overnight | Monopropargyl ether of this compound | rsc.org |

| Ester | Esterification | Carboxylic acid, acid catalyst or Acyl chloride, base | Mono- or di-esters | wiley-vch.de |

| Ester-linked PROTACs | Solution Phase Synthesis | Diol, other PROTAC components, DMF | PROTACs with this compound linker | nih.gov |

The attachment of diols like this compound to a solid support enables their use in solid-phase organic synthesis (SPOS), which simplifies purification by allowing for the removal of excess reagents and by-products by simple filtration. soton.ac.uk A common strategy involves linking the diol to a resin through an ether or ester linkage. For example, a Merrifield resin (chloromethylated polystyrene) can be used, where the alcohol is typically converted to its alkoxide before reaction with the resin. soton.ac.uk

Silicon-based linkers have also been employed, offering mild attachment and cleavage conditions. soton.ac.uk The diol can be reacted with a silyl (B83357) chloride functionalized resin in the presence of a weak base. soton.ac.uk Another approach utilizes linkers like DHP (dihydropyran), where the alcohol is attached via an acetal (B89532) linkage under acidic conditions, forming a THP (tetrahydropyranyl) ether that is stable to strong bases. soton.ac.uk

The hydroxyl groups of this compound can be converted into better leaving groups, such as tosylates, to facilitate subsequent nucleophilic substitution reactions. This is typically achieved by reacting the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. rsc.org The resulting tosylate can then be displaced by a nucleophile.

A key application of this strategy is the synthesis of azido-derivatives. The tosylated diol can be reacted with an azide (B81097) salt, such as sodium azide (NaN₃), in a polar aprotic solvent like DMF to yield the corresponding azido-diol via an Sₙ2 reaction. rsc.org This reaction is often catalyzed by the addition of sodium iodide (NaI) or tetrabutylammonium (B224687) iodide (Bu₄NI). rsc.org For example, the ditosylate of a derivative of this compound was converted to the corresponding diazide by treatment with NaN₃ and NaI in dry DMF at 65 °C. rsc.org These azido (B1232118) compounds are valuable intermediates, for instance, in "click chemistry" reactions or for reduction to amines.

| Starting Material | Reaction | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine, CH₂Cl₂, 0 °C to rt | 3,7-Dioxa-1,9-nonanediyl bis(4-methylbenzenesulfonate) | rsc.org |

| Tosyl-derivative | Azidation | Sodium azide (NaN₃), Sodium iodide (NaI), DMF, 65 °C | Azido-derivative | rsc.org |

Analytical and Spectroscopic Characterization Techniques in Synthetic Studies

The structural elucidation and confirmation of products derived from this compound rely heavily on a suite of analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum of this compound and its derivatives typically shows characteristic signals for the different methylene (B1212753) groups in the polyether chain. nih.govacs.org For example, in a derivative of this compound, the protons of the methylene groups adjacent to the oxygen atoms and the terminal hydroxyl groups appear at distinct chemical shifts. acs.org Upon derivatization, such as esterification or etherification, the chemical shifts of the protons on the adjacent carbons will shift, providing clear evidence of the reaction's success. For instance, in an ester derivative, the protons of the CH₂ group attached to the ester oxygen will be shifted downfield compared to the starting diol. nih.gov

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For example, the carbons of the methylene groups adjacent to the ether oxygens will have characteristic chemical shifts, which will be different from the carbons in the propyl bridge and those bearing the terminal hydroxyl groups. google.com Upon conversion to an ester or ether, the chemical shift of the carbon atom bonded to the oxygen will change significantly, confirming the functional group transformation.

| Proton Environment | Exemplary Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| -O-CH₂-CH₂-O- | ~3.51-3.60 | m | acs.org |

| -O-CH₂-CH₂-CH₂-O- | ~3.71 | dt | acs.org |

| HO-CH₂- | ~3.80 | t | acs.org |

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the derivative.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of synthesized compounds. For this compound and its analogues, several MS-based approaches are employed.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile analogues like smaller glycols, GC-MS is a powerful tool. oup.com To enhance volatility for analysis, glycols are often chemically modified into derivatives, such as n-butylboronate esters or trimethylsilyl (B98337) (TMS) ethers, prior to injection into the instrument. oup.comnist.govscispace.com In electron ionization (EI) mode, the derivatized molecules are fragmented, producing a characteristic pattern that serves as a molecular fingerprint, aiding in structural confirmation. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For larger, less volatile oligo(ethylene glycol) derivatives, LC-MS and its tandem version, LC-MS/MS, are the methods of choice. epa.gov These techniques offer high sensitivity and are capable of analyzing complex mixtures, such as environmental samples containing alcohol ethoxylates. nih.govresearchgate.net Electrospray ionization (ESI) is a common ionization source used in this context, which is gentle enough to keep the parent molecule intact, often as an adduct with ions like sodium ([M+Na]⁺) or hydrogen ([M+H]⁺). mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. This is crucial for confirming the identity of a newly synthesized compound. Techniques such as ESI-HRMS and Direct Analysis in Real Time (DART)-HRMS are utilized to verify the structures of oligo(ethylene glycol)-containing molecules. rsc.orgrsc.org

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): This technique is particularly useful for the characterization of polymers and can be used to monitor the progress of reactions involving these species. shu.ac.ukrsc.org

Predicted mass spectrometry data for this compound highlights the expected mass-to-charge ratios for various adducts that can be observed. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 165.11214 | 136.0 |

| [M+Na]⁺ | 187.09408 | 141.8 |

| [M+K]⁺ | 203.06802 | 141.4 |

| [M+NH₄]⁺ | 182.13868 | 155.3 |

| [M-H]⁻ | 163.09758 | 133.1 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the presence of specific covalent bonds. For this compound, the key functional groups are hydroxyl (-OH), ether (C-O-C), and alkane C-H bonds.

The analysis of related poly(ethylene glycol) (PEG) compounds provides a clear indication of the expected absorption bands. azom.combas.bg The IR spectrum is typically dominated by a very strong and broad absorption band associated with the C-O stretching of the ether linkages. azom.com The presence of terminal hydroxyl groups is confirmed by a broad absorption band in the high-frequency region, which is characteristic of hydrogen-bonded O-H stretching. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3550 - 3200 | Broad and strong |

| C-H (Alkane) | Stretching | 2950 - 2850 | Strong, often multi-shouldered bas.bg |

| C-O (Ether) | Stretching | 1150 - 1085 | Very strong, characteristic peak azom.com |

| C-O (Alcohol) | Stretching | 1050 - 1000 | Strong |

| CH₂ | Bending (Scissoring) | ~1480 | Medium bas.bg |

| CH₂ | Wagging/Twisting | 1400 - 1180 | Medium to weak azom.com |

| CH₂ | Rocking | 1000 - 800 | Medium to weak azom.com |

Data derived from studies on analogous oligo- and poly(ethylene glycols). azom.combas.bgresearchgate.netdtic.mil

Fourier Transform Infrared (FTIR) spectroscopy is the modern standard for this analysis and is routinely used to confirm the structure of oligo(ethylene glycol) derivatives and to monitor chemical transformations. crimsonpublishers.comupc.edu

Chromatographic Methods in Purification and Analysis (e.g., Flash Chromatography, Size-Exclusion Chromatography, HPLC, TLC)

Chromatography encompasses a range of powerful separation techniques essential for both the purification of synthesized products and the analytical assessment of their purity.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method used extensively to monitor the progress of chemical reactions and to quickly assess the purity of a sample. mdpi.comrsc.orgmdpi.com The components of a mixture are separated on a stationary phase, such as a silica (B1680970) gel plate, by a liquid mobile phase (eluent). researchgate.net The separated spots are visualized under UV light or by staining with reagents like iodine. rsc.orgrsc.org

Flash Chromatography: This is a preparative column chromatography technique used for the efficient purification of reaction products. nih.gov It operates under positive pressure, which speeds up the separation process. For derivatives of this compound, flash chromatography on silica gel using a solvent system like hexane (B92381) and ethyl acetate (B1210297) has been successfully employed for purification. rsc.org

Size-Exclusion Chromatography (SEC): Also known as gel permeation chromatography (GPC), SEC is the premier method for analyzing the molecular weight and molecular weight distribution of polymers and oligomers like polyethylene (B3416737) glycols. thermofisher.comchromatographyonline.com The separation is based on the hydrodynamic volume of the molecules, with larger molecules eluting before smaller ones. nih.gov SEC can also be used as a preparative technique to purify products, for instance, using a Sephadex LH-20 column with methanol as the eluent to separate oligo(ethylene glycol) derivatives. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and quantitative analytical technique. For oligo(ethylene glycol) compounds, reversed-phase HPLC using columns like C8 or C18 is common. epa.govoup.com The separation is driven by the partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase, which often consists of a mixture of acetonitrile (B52724) and water or an aqueous buffer. scielo.brnih.gov Since simple glycols lack a UV chromophore, they can be derivatized before analysis to allow for UV detection. nih.govresearchgate.net Ultra-performance liquid chromatography (UPLC), a variant of HPLC, utilizes smaller particles and higher pressures to achieve faster and more efficient separations. nih.gov

Table 3: Overview of Chromatographic Methods for this compound and Analogues

| Method | Principle | Primary Use | Typical Stationary Phase | Typical Mobile Phase/Eluent |

|---|---|---|---|---|

| TLC | Adsorption | Reaction monitoring, purity check | Silica gel mdpi.com | Chloroform/Methanol, Ethyl Acetate/Hexane researchgate.netrsc.org |

| Flash Chromatography | Adsorption | Preparative purification | Silica gel rsc.org | Ethyl Acetate/Hexane rsc.org |

| SEC / GPC | Size Exclusion | MW determination, purification | Polymer-based gels, Sephadex rsc.orgthermofisher.com | Water, THF, Methanol rsc.orgchromatographyonline.com |

| HPLC / UPLC | Partition/Adsorption | Quantitative analysis, purification | C8, C18 silica epa.govoup.com | Acetonitrile/Water mixtures oup.comscielo.br |

Iii. Polymer Science and Engineering Applications of 3,7 Dioxa 1,9 Nonanediol

3,7-Dioxa-1,9-nonanediol as a Monomer in Polymer Synthesis

The presence of two terminal hydroxyl (-OH) groups makes this compound a classic diol monomer suitable for step-growth polymerization reactions. These reactions involve the stepwise reaction between functional groups of monomers to form dimers, trimers, oligomers, and eventually long polymer chains.

Polycondensation is a primary route for synthesizing polymers using monomers like this compound. This process involves the reaction between two monomers to form a larger structural unit while releasing a smaller molecule such as water or methanol (B129727). nih.gov This diol can react with monomers containing dicarboxylic acid groups, acid chlorides, or esters to produce polyesters. researchgate.net

The reaction between a diol and a dicarboxylic acid is a fundamental method for producing polyesters. jku.at Aliphatic polyesters, which can be synthesized from these monomers, are noted for being crystalline and biodegradable materials. nih.gov Long-chain dicarboxylic acids are of particular interest for designing unique and functional biodegradable polyesters. researchgate.net

The related linear C9 diol, 1,9-nonanediol, is a valuable component in the production of high-performance polymers, including polyesters, where it contributes to enhanced durability and specialized functionalities. nbinno.com For instance, the polyesterification of 1,9-nonanedioic acid (a dicarboxylic acid) and 1,8-octanediol (B150283) has been shown to produce a biopolyester with a number-average molecular weight (Mn) of approximately 21,000 g/mol . mdpi.com This highlights the utility of C9 monomers in creating polymers with significant chain lengths.

Table 1: Examples of Monomer Pairings in Polyester (B1180765) Synthesis

| Diol Monomer | Dicarboxylic Acid / Derivative Monomer | Resulting Polymer Type | Reference |

|---|---|---|---|

| 1,9-Nonanediol | Various Dicarboxylic Acids | High-Performance Polyesters | nbinno.com |

| 1,8-Octanediol | 1,9-Nonanedioic Acid | Biopolyester | mdpi.com |

| 1,4-Butanediol | Diethyl Succinate | Poly(butylene succinate) | nih.gov |

| Diethylene Glycol | Terephthalic Acid | Terephthalate-based Polyester Polyols | researchgate.net |

| Various Diols | Adipic Acid | Polyesters | nih.gov |

Thermal polycondensation is a common industrial method for synthesizing poly(alkylene dicarboxylate)s. This process is typically conducted in two stages. The first stage is a direct esterification reaction between a diol and a dicarboxylic acid, carried out at elevated temperatures to form low-molecular-weight oligomers while removing the resulting water. researchgate.net

In the second stage, the temperature is further increased and a vacuum is applied to facilitate the removal of stoichiometric water and promote the polycondensation of the oligomers into a high-molecular-weight polymer. researchgate.net This melt polycondensation step can yield polyesters like poly(butylene succinate) with number-average molecular weights reaching up to 120,000 g/mol . researchgate.net Aliphatic polyesters derived from diols and dicarboxylic acids are recognized as crystalline and biodegradable materials, offering an alternative to polymers made via ring-opening polymerization. nih.gov

Table 2: Typical Conditions for Two-Stage Thermal Polycondensation

| Stage | Process | Typical Temperature | Conditions | Primary Product | Reference |

|---|---|---|---|---|---|

| 1 | Direct Esterification | 150-200 °C | Atmospheric Pressure | Low-molecular-weight oligomers and water | researchgate.net |

| 2 | Melt Polycondensation | 230-250 °C | High Vacuum | High-molecular-weight polyester | researchgate.net |

Polycondensation reactions can also be performed in aqueous systems, which offers both economic and environmental benefits over methods that use organic solvents. nih.gov This process, sometimes referred to as emulsion polycondensation, can be facilitated by enzymes. For example, the enzymatic polycondensation of sebacic acid and 1,8-octanediol in water at 45°C for 24 hours has been shown to synthesize a polyester with a number-average molecular weight of 1600 g/mol . nih.gov This method demonstrates that both enzymatic polycondensation and ring-opening polymerization can be successfully carried out in an aqueous environment. nih.gov

Diols such as this compound can be incorporated into polyurethanes, where they typically function as chain extenders. researchgate.net The synthesis of poly(ester-urethane)s is often achieved through a prepolymer method. researchgate.net

In the first step of this process, a polyester polyol (an oligomer with terminal hydroxyl groups) is reacted with an excess of a diisocyanate, such as 4,4′-diphenylmethane diisocyanate (MDI). This reaction forms a prepolymer that is terminated with reactive isocyanate groups. In the second step, a low-molecular-weight diol, acting as a chain extender, is added. The diol reacts with the isocyanate end-groups of the prepolymer, linking them together and extending the polymer chain to form the final high-molecular-weight polyurethane. researchgate.net The choice of diol can influence the final mechanical and thermal properties of the resulting polyurethane material. researchgate.net

Table 3: Key Components in Prepolymer Method for Polyurethane Synthesis

| Component Type | Example Compound | Function | Reference |

|---|---|---|---|

| Polyester Polyol | α,ω-dihydroxy(ethylene-butylene adipate) | Forms the soft segment of the polymer backbone | researchgate.net |

| Diisocyanate | 4,4′-diphenylmethane diisocyanate (MDI) | Reacts with polyol to form NCO-terminated prepolymer | researchgate.net |

| Chain Extender | 1,3-propanediol, 1,4-butanediol | Reacts with prepolymer to build molecular weight | researchgate.net |

While not a primary monomer for the backbone of most common epoxy resins, diols like this compound can play a role in modifying epoxy systems. The primary synthesis of epoxy resins typically involves the reaction of a compound with at least two active hydrogen atoms (like bisphenol A) with epichlorohydrin. wiley-vch.denih.gov

However, diols can be used to create polyester polyols, which are hydroxyl-terminated oligomers. These polyester polyols can then be incorporated into epoxy resin formulations. The hydroxyl groups of the polyester polyol can react with the epoxy groups of the resin, a process that can be used to introduce flexibility and toughness into the otherwise rigid epoxy network. For example, polyesters have been blended with epoxies to create materials with increased elongation at break without negatively affecting other mechanical properties. researchgate.net Therefore, this compound can act as a precursor to a modifying agent in the synthesis of advanced epoxy materials.

Polycondensation Reactions Involving this compound

Structure-Property Relationships in Polymers Derived from this compound

The final characteristics of a polymer are intrinsically linked to the chemical nature of its constituent monomers. When this compound is used as a building block, its specific structure—a short chain with two ether groups—imparts distinct properties to the resulting macromolecule.

The term "linker" refers to a bifunctional molecule used to connect other molecules or polymer chains. With its two terminal hydroxyl groups, this compound serves as a flexible hydrophilic linker. These hydroxyls can react with various functional groups, such as isocyanates to form polyurethanes or carboxylic acids to form polyesters.

The chemistry of this linkage is crucial. For example, when reacting with primary amino groups (-NH2) in a pH range of 7-9, derivatives of this diol can form stable amide bonds. polyethyleneglycolpeg.com The presence of the –CH2-O-CH2-CH2-CH2-O-CH2– segment from the diol within the polymer backbone introduces significant conformational flexibility. This flexibility can lower the glass transition temperature (Tg) of the polymer, making it more rubbery and less rigid at room temperature compared to polymers made with more rigid aromatic or short-chain aliphatic linkers. The ether linkages also enhance the hydrophilicity of the polymer, which can improve its processability and alter its interaction with aqueous environments.

The thermomechanical properties of polymers containing this compound are heavily influenced by its flexible, poly(ethylene glycol) (PEG)-like structure. In studies of comb-like polymers where PEG side chains are tethered to a polymer backbone, the thermal behavior is largely governed by the PEG segments. aalto.fi Since this compound is essentially a short, defined-length PEG analogue, similar principles apply when it is incorporated into a polymer.

Polymers derived from this diol can exhibit semi-crystalline behavior, with the diol segments capable of organizing into crystalline domains. The melting temperature (Tm) of these domains is dependent on the length and perfection of the crystalline structures formed. The glass transition temperature (Tg), which relates to the amorphous portion of the polymer, is influenced by the chain flexibility imparted by the ether linkages. Tethering these flexible segments to a more rigid backbone can constrain their motion, affecting both Tg and the degree of crystallinity. aalto.fi

Table 1: Expected Influence of this compound on Polymer Thermal Properties

| Property | Influence of this compound Moiety | Rationale |

| Glass Transition Temp. (Tg) | Tends to lower Tg | The flexible ether linkages increase the free volume and mobility of the polymer chains in the amorphous phase. |

| Melting Temperature (Tm) | May introduce a melting point if segments can crystallize | The regular structure of the diol units can allow for the formation of ordered, semi-crystalline domains. |

| Degree of Crystallinity | Dependent on overall polymer architecture | While the diol can crystallize, incorporation into a complex copolymer or tethering to a backbone can hinder the crystallization process, reducing overall crystallinity. aalto.fi |

The crystallization process in polymers containing this compound is a critical factor determining their final mechanical and physical properties. Research on analogous systems, such as comb polymers with PEG side chains, provides significant insight into these dynamics. aalto.fi

The morphology of the crystalline structures is also affected. In many cases, these polymers form spherulites, which are spherical semi-crystalline superstructures. aalto.fi Depending on the specific polymer structure and crystallization conditions (e.g., temperature), different lamellar crystal formations can occur, such as those involving extended or folded chains. aalto.fi

Table 2: Crystallization Characteristics of Polymers with Tethered PEG-like Segments

| Parameter | Observation in Tethered Systems (Analogous to this compound polymers) | Reference |

| Crystallization Rate | Slower compared to equivalent homopolymers | aalto.fi |

| Degree of Crystallinity | Reduced due to architectural constraints | aalto.fi |

| Crystalline Phase | Dominated by the crystallization of the PEG-like segments | aalto.fi |

| Morphology | Formation of spherulites and various lamellar crystal structures | aalto.fi |

Iv. Chemical Reactions and Mechanistic Studies Involving 3,7 Dioxa 1,9 Nonanediol

Reactivity of Hydroxyl Groups in 3,7-Dioxa-1,9-nonanediol

The terminal hydroxyl groups of this compound exhibit reactivity characteristic of primary alcohols, serving as nucleophiles or sites for oxidation.

Esterification of the hydroxyl groups in this compound is a key reaction for the synthesis of various derivatives, including polyesters. This reaction typically involves the reaction of the diol with a carboxylic acid or its derivative, such as an acyl halide or anhydride (B1165640).

In the presence of a suitable catalyst, this compound can undergo polycondensation with dicarboxylic acids to form aliphatic polyesters. The properties of the resulting polymer are dependent on the nature of the dicarboxylic acid used. The general scheme for such a polycondensation reaction is as follows:

n HO-(CH₂)₂-O-(CH₂)₃-O-(CH₂)₂-OH + n HOOC-R-COOH ⇌ [-O-(CH₂)₂-O-(CH₂)₃-O-(CH₂)₂-O-CO-R-CO-]n + 2n H₂O

The reaction is an equilibrium process, and the removal of water is typically required to drive the reaction towards the formation of the polyester (B1180765).

Table 1: Examples of Dicarboxylic Acids for Polyester Synthesis with this compound

| Dicarboxylic Acid | Chemical Formula | Potential Polyester Properties |

| Adipic Acid | HOOC(CH₂)₄COOH | Flexible, semi-crystalline |

| Sebacic Acid | HOOC(CH₂)₈COOH | Increased flexibility, lower melting point |

| Terephthalic Acid | HOOC-C₆H₄-COOH | Rigid, high-performance |

The kinetics of such esterification reactions are influenced by factors such as temperature, catalyst concentration, and the structure of the reactants.

The hydroxyl groups of this compound can be converted to ether linkages through various etherification methods. The Williamson ether synthesis is a widely used method for this transformation. gold-chemistry.orggoogle.comyoutube.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an S(_N)2 reaction. gold-chemistry.orgyoutube.com

The two-step process for the etherification of this compound can be generalized as:

Deprotonation: HO-(CH₂)₂-O-(CH₂)₃-O-(CH₂)₂-OH + Strong Base → ⁻O-(CH₂)₂-O-(CH₂)₃-O-(CH₂)₂-O⁻ + Conjugate Acid

Nucleophilic Substitution: ⁻O-(CH₂)₂-O-(CH₂)₃-O-(CH₂)₂-O⁻ + 2 R-X → R-O-(CH₂)₂-O-(CH₂)₃-O-(CH₂)₂-O-R + 2 X⁻

Where R is an alkyl group and X is a halogen. The choice of the base and alkyl halide is crucial for the success of the reaction. Strong bases such as sodium hydride (NaH) are often employed for the deprotonation step. youtube.com

Selective mono-etherification can also be achieved by controlling the stoichiometry of the reagents. Etherification modifies the polarity and hydrogen-bonding capabilities of the molecule, which can be useful in the synthesis of specialized solvents or surfactants.

The primary hydroxyl groups of this compound can be oxidized to yield aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. The oxidation of terminal diols has been a subject of systematic study. qualitas1998.net

For instance, the use of oxoammonium salts, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) (4-NHAc-TEMPO⁺ BF₄⁻), has been reported for the oxidation of terminal diols. qualitas1998.net For diols with a hydrocarbon chain of seven or more carbons, the primary product is the dialdehyde. qualitas1998.net In the case of this compound, this would correspond to the formation of 3,7-dioxanonanedial.

Further oxidation of the dialdehyde, or direct oxidation of the diol with stronger oxidizing agents, would yield the corresponding dicarboxylic acid, 3,7-dioxanonanedioic acid. Catalytic systems, such as those employing iridium complexes, have been developed for the synthesis of dicarboxylic acids from aqueous solutions of diols, accompanied by the evolution of hydrogen. bohrium.comresearchgate.netnih.gov

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent/System | Product |

| Mild (e.g., TEMPO-based) | 3,7-Dioxanonanedial |

| Strong (e.g., KMnO₄, H₂CrO₄) | 3,7-Dioxanonanedioic Acid |

The selective oxidation of one hydroxyl group to an aldehyde while the other remains a hydroxyl group can be challenging but is a valuable transformation for the synthesis of functionalized molecules.

Mechanistic Insights into Reactions with this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic routes.

Catalysts play a significant role in the polycondensation and derivatization reactions of this compound. In polyesterification, both Brønsted and Lewis acids can be used as catalysts. Lewis acidic metal catalysts, such as those based on tin and titanium, are commonly employed. nih.gov The catalytic activity is influenced by the robustness of the catalyst against hydrolytic degradation, as water is a byproduct of the esterification reaction. nih.gov

The general mechanism for Lewis acid-catalyzed esterification involves the coordination of the Lewis acid to the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the hydroxyl group of the diol.

In derivatization reactions like etherification, phase-transfer catalysts can be employed to facilitate the reaction between the alkoxide and the alkyl halide, especially when the reactants are in different phases.

While this compound is an achiral molecule, stereochemical considerations become important when it is used as a starting material for the synthesis of chiral derivatives. The introduction of stereocenters can occur through reactions with chiral reagents or catalysts.

For example, if this compound is reacted with a chiral dicarboxylic acid, the resulting polyester will contain chiral repeating units, leading to diastereomeric possibilities in the polymer chain.

Furthermore, the prochiral nature of the molecule can be exploited in stereoselective reactions. For instance, an enantioselective reaction could differentiate between the two terminal hydroxyl groups or the two faces of the molecule, leading to the formation of a chiral product. The study of stereoselective synthesis of diols and their derivatives is an active area of research, with various catalytic systems being developed to control the stereochemical outcome of reactions. acs.orgnih.gov The symmetrical nature of this compound could offer interesting opportunities in the design of symmetric chiral ligands or building blocks for supramolecular chemistry.

Intramolecular Interactions within Derivatives

While direct experimental and computational studies specifically targeting the intramolecular interactions within derivatives of this compound are not extensively documented in publicly available literature, significant insights can be drawn from research on structurally analogous compounds, such as derivatives of diethylene glycol and other oligoethylene glycols. The flexible nature of the this compound backbone, characterized by its ether linkages, allows its derivatives to adopt various conformations that can be stabilized by intramolecular forces, most notably hydrogen bonding.

Derivatives of this compound, particularly those where one or both terminal hydroxyl groups are modified or remain present alongside other functional groups, are expected to exhibit intramolecular hydrogen bonding. These interactions can occur between a terminal hydroxyl group and one of the ether oxygen atoms within the chain, or potentially between the two terminal functional groups, depending on their nature. Such intramolecular hydrogen bonds play a crucial role in determining the conformational preferences and, consequently, the physicochemical properties of these molecules.

Two primary forms of intramolecular hydrogen bonding are anticipated in derivatives of this compound that retain at least one hydroxyl group. The first involves the formation of a five-membered ring through hydrogen bonding between the hydroxyl proton and the nearest ether oxygen (at position 3 or 7). The second involves the formation of a larger, eight-membered ring through hydrogen bonding with the more distant ether oxygen.

Spectroscopic techniques, particularly infrared (IR) spectroscopy, have been instrumental in studying these types of intramolecular interactions in analogous molecules. In dilute solutions of diethylene glycol monoalkyl ethers, distinct vibrational bands for the hydroxyl (O-H) group are observed, corresponding to the free (non-bonded) hydroxyl group and at least two different intramolecularly hydrogen-bonded conformations.

| Vibrational Mode | Typical Wavenumber (cm-1) | Assignment |

|---|---|---|

| Free O-H Stretch | ~3635 | Hydroxyl group not involved in hydrogen bonding. |

| Intramolecular H-bond (5-membered ring) | ~3600 | Hydroxyl group hydrogen-bonded to the nearest ether oxygen. |

| Intramolecular H-bond (8-membered ring) | ~3475 | Hydroxyl group hydrogen-bonded to the more distant ether oxygen. |

The relative intensities of these bands provide information about the equilibrium between the different conformational states. Thermodynamic parameters for the formation of these intramolecularly hydrogen-bonded structures have also been determined for analogous systems, offering quantitative insight into their stability.

| Equilibrium | ΔH° (kJ mol-1) | ΔS° (J K-1 mol-1) | Description |

|---|---|---|---|

| Free ↔ 5-membered ring | ~ -12 | ~ -22 | Formation of the intramolecularly hydrogen-bonded five-membered ring from the free conformer. |

| Free ↔ 8-membered ring | ~ -21 | ~ -56 | Formation of the intramolecularly hydrogen-bonded eight-membered ring from the free conformer. |

The negative enthalpy values indicate that the formation of these intramolecular hydrogen bonds is an exothermic process, providing stability to the folded conformations. The negative entropy values reflect the loss of conformational freedom upon ring formation.

The nature and extent of these intramolecular interactions in derivatives of this compound would be highly dependent on the specific functional groups introduced. For instance, derivatives with terminal groups capable of acting as strong hydrogen bond donors or acceptors would likely exhibit more pronounced intramolecular interactions, significantly influencing their three-dimensional structure and reactivity.

V. Advanced Applications and Emerging Research Areas of 3,7 Dioxa 1,9 Nonanediol

3,7-Dioxa-1,9-nonanediol in Medicinal Chemistry and Drug Discovery

In the quest for novel therapeutics, the structural attributes of molecular components are critical. This compound has emerged as a significant component in drug design, primarily due to its properties as a flexible, hydrophilic spacer.

Linker Components in Targeted Protein Degradation (PROTACs)

One of the most promising areas for this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to bring a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. These molecules consist of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker.

The linker component is not merely a spacer but plays a crucial role in the efficacy of the PROTAC. The length, rigidity, and chemical composition of the linker are critical for the proper formation of the ternary complex (POI-PROTAC-E3 ligase) and significantly impact the potency and selectivity of the degrader. This compound is a type of polyethylene (B3416737) glycol (PEG)-based linker, which is frequently used in PROTAC design. The ether oxygen atoms in its backbone increase hydrophilicity, which can improve the solubility and other physicochemical properties of the often large and complex PROTAC molecules. The flexibility of the ethylene (B1197577) glycol units allows for the necessary conformational adjustments to achieve a productive ternary complex formation.

| Linker Type | Key Characteristics | Impact on PROTAC Properties |

| PEG-based (e.g., this compound) | Hydrophilic, flexible, variable length | Improves solubility, can enhance cell permeability, allows for optimal orientation of the two ligands. |

| Alkane Chains | Hydrophobic, flexible | Can be synthetically straightforward, but may decrease solubility and lead to aggregation. |

| Triazoles ("Click Chemistry") | Rigid, polar | Provides a stable and rigid connection point, useful for rapid library synthesis to optimize linker length. |

This table provides a general comparison of common linker types used in PROTAC development, highlighting the advantages of PEG-based linkers like this compound.

Influence on Membrane Permeability and Cellular Activity of Drug Candidates

The ability of a drug candidate to cross cell membranes and reach its intracellular target is a fundamental aspect of its therapeutic potential. The physicochemical properties of a molecule, such as its size, charge, and lipophilicity, govern its membrane permeability. For large molecules like PROTACs, achieving good cell permeability is a significant challenge.

Exploration in Bioactive Compound Synthesis

Beyond its role in PROTACs, this compound serves as a versatile building block in the synthesis of other bioactive compounds. Its two primary hydroxyl groups are reactive sites that can be readily functionalized, allowing for its incorporation into larger, more complex molecular architectures. Diols are common intermediates in the manufacturing of pharmaceuticals and other fine chemicals. wikipedia.org

The flexible and hydrophilic nature of the 3,7-dioxanonane backbone can be exploited to impart desirable properties to a parent molecule. For example, it can be used as a spacer to connect two pharmacophores, creating a bivalent ligand capable of interacting with two receptor sites simultaneously. This can lead to enhanced affinity and selectivity. Furthermore, attaching this hydrophilic chain to a poorly soluble drug molecule is a common strategy to improve its aqueous solubility and pharmacokinetic profile.

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. This compound is a valuable precursor in this field for constructing macrocyclic and acyclic host molecules.

Crown Ether Precursors and Macrocyclic Compounds

Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations within their central cavity. The synthesis of crown ethers often relies on the Williamson ether synthesis, a reaction that forms an ether from an organohalide and a deprotonated alcohol (alkoxide). francis-press.comlibretexts.orgkhanacademy.org

This compound is an ideal precursor for this type of reaction. In a typical macrocyclization reaction, the diol can be reacted with a dihalide of appropriate length under basic conditions. The reaction proceeds via a double Williamson ether synthesis, where each hydroxyl group of the diol forms an ether linkage with one of the halide ends of the other molecule, resulting in a cyclic structure. The use of templates, such as metal cations that can pre-organize the reacting molecules, can significantly improve the yield of the desired macrocycle. tdl.org The specific length and structure of this compound make it a suitable building block for creating medium-sized crown ethers or related macrocycles designed to bind specific guest ions. nih.gov

Ligand Design and Coordination Chemistry

In coordination chemistry, ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The design of ligands with specific properties is key to developing new catalysts, sensors, and materials. The structure of this compound makes it an interesting component for ligand synthesis.

The two ether oxygen atoms within its backbone can act as donor atoms, coordinating to metal ions. This allows the molecule to function as a flexible bidentate or chelating ligand. More importantly, the terminal hydroxyl groups provide handles for further chemical modification. hud.ac.uk These groups can be reacted to attach other coordinating units, such as pyridyl or thiazole (B1198619) groups, thereby creating more complex, multidentate ligands. hud.ac.uk By incorporating the flexible 3,7-dioxanonane unit as a spacer between stronger binding sites, chemists can design ligands that are pre-organized to wrap around a metal ion in a specific geometry, enhancing the stability and modifying the reactivity of the resulting metal complex. hud.ac.uk

Novel Catalytic Systems and Solvents Utilizing this compound Derivatives

The utility of this compound extends to its use as a foundational molecule for creating more complex structures and as a functional solvent.

Catalytic Systems: Derivatives of this compound, particularly crown ethers, are synthesized through catalytic processes where the parent diol is a key reactant. One notable example is the synthesis of 10-crown-3 ether. In this reaction, this compound is treated with a solid acid catalyst, such as Nafion H, under reduced pressure and elevated temperature. collectionscanada.gc.ca This catalytic dehydration reaction efficiently produces the corresponding crown ether, a class of compounds known for their ability to selectively bind metal cations. collectionscanada.gc.camdpi.com The use of a solid acid catalyst like Nafion H represents a significant aspect of these systems, offering advantages in terms of catalyst recovery and process efficiency. collectionscanada.gc.ca

Reaction Parameters for Catalytic Synthesis of 10-crown-3

| Parameter | Value | Source |

|---|---|---|

| Reactant | This compound | collectionscanada.gc.ca |

| Catalyst | Nafion H | collectionscanada.gc.ca |

| Pressure | 2.5 mmHg | collectionscanada.gc.ca |

Solvents: this compound (diethylene glycol monoethyl ether) is a versatile solvent used across various commercial and industrial sectors, including the paint, coating, textile, and leather industries. indiaglycols.com Its utility also extends to industrial cleaning applications, where it effectively dissolves grease and dirt. indiaglycols.com

Emerging research highlights the potential for its derivatives and the compound itself in more specialized solvent applications. For instance, crown ethers, which can be synthesized from this compound, are explored as ultrastrong coordinating solvents in hybrid electrolyte systems for high-voltage lithium-metal batteries. mdpi.comacs.org Furthermore, as a member of the glycol ether family, it can be produced from lignocellulose conversion, positioning it as a sustainable co-solvent for processes like organosolv fractionation of biomass. researchgate.net

Future Directions in this compound Research

The trajectory of research on this compound is moving towards predictive science through computational chemistry and the development of environmentally benign production and utilization pathways.

Computational chemistry is an indispensable tool for understanding and predicting the behavior of this compound and its derivatives at a molecular level. bishopmoorecollege.ac.in For crown ethers synthesized from this diol, such as benzo-10-crown-3, molecular mechanics calculations are employed to determine conformational preferences. collectionscanada.gc.ca These computational results have indicated a preference for the propoxy unit to be in an equatorial position. collectionscanada.gc.ca Furthermore, theoretical calculations, such as gauge invariant atomic orbital shielding calculations, have been used to confirm experimental trends observed in NMR spectra, linking the aromatic chemical shifts to specific dihedral angles in the molecule. collectionscanada.gc.ca

Molecular dynamics (MD) and Density Functional Theory (DFT) are widely used to study this class of compounds. nih.govresearchgate.net MD simulations, using force fields like AMBER and OPLS-AA, help in understanding the thermophysical properties and hydrogen bonding interactions of polyethylene glycol oligomers. researchgate.netnih.govnih.gov DFT calculations are used to obtain the optimized structures and analyze the electronic properties of crown ethers and their complexes with metal ions. nih.gov These predictive studies are crucial for designing molecules with tailored ion-binding selectivity and for understanding their behavior as solvents. mdpi.comacs.org

Computational Methods in Glycol Ether and Derivative Research

| Computational Method | Application | Key Findings/Predictions | Source(s) |

|---|---|---|---|

| Molecular Mechanics | Conformational analysis of crown ethers | Predicts stable conformations and substituent orientation | collectionscanada.gc.ca |

| Gauge Invariant Atomic Orbital (GIAO) Calculations | Confirmation of NMR experimental data | Relates dihedral angles to aromatic chemical shifts | collectionscanada.gc.ca |

| Density Functional Theory (DFT) | Geometric properties and electronic structure of crown ethers | Determines optimized structures and frontier molecular orbitals | nih.gov |

A significant future direction is the shift from petrochemical-based production to sustainable, bio-based routes. Conventionally, the precursors for this compound are derived from fossil fuels. However, green chemistry pathways are emerging for its synthesis.

Sustainable Production: The foundation for sustainable this compound lies in the bio-based production of its precursors, primarily ethylene glycol (EG). ihsmarkit.com Ethylene glycol can be sustainably produced from renewable resources like glycerol (B35011), a byproduct of biodiesel production, through hydrogenolysis. rsc.org Another significant pathway involves the conversion of lignocellulosic biomass, such as corn stalks, directly into EG. tvbrics.comacs.org

Once bio-based diethylene glycol is obtained, the subsequent etherification with ethanol (B145695) to produce this compound can be achieved using environmentally friendly solid acid catalysts, such as H-beta molecular sieves or acidic ion exchange resins, which replace corrosive traditional inorganic acids. google.com Companies like India Glycols are already manufacturing bio-based glycol ethers from renewable feedstocks for the paint and coatings industry. indiaglycols.com

Sustainable Utilization: Beyond its use as a green solvent, research is exploring its incorporation into other sustainable products. One such application is in the synthesis of novel biodiesels. Diethylene glycol ethers can be used in the transesterification of fatty acid methyl esters to create a new class of biodiesel. researchgate.net The inclusion of ether groups in the biodiesel molecule can improve combustion and emission performance due to the higher oxygen content. researchgate.net

Table of Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | Diethylene glycol monoethyl ether |

| Nafion H | |

| 10-crown-3 | |

| Benzo-10-crown-3 | |

| Ethylene glycol | EG |

| Glycerol | |

| Ethanol | |

| Diethylene glycol |

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for confirming the structure and purity of 3,7-Dioxa-1,9-nonanediol in synthetic chemistry research?

- Answer : A multi-technique approach is essential:

- NMR spectroscopy : ¹H and ¹³C NMR identify ether linkages (C-O-C) and hydroxyl (-OH) groups. For example, oxygenated carbons typically resonate at 60-90 ppm in ¹³C NMR, while hydroxyl protons appear as broad signals in ¹H NMR .

- IR spectroscopy : Bands at 3200-3600 cm⁻¹ (O-H stretch) and 1100-1250 cm⁻¹ (C-O stretch) confirm functional groups .

- Mass spectrometry (MS) : Molecular ion peaks and fragmentation patterns validate the molecular weight (e.g., C₇H₁₆O₄) and structural motifs.

- Chromatography : HPLC or GC with polar columns assesses purity, calibrated against standards like 1,9-nonanediol (C₉H₂₀O₂) .

Q. How does the presence of ether linkages in this compound influence its solubility compared to non-oxygenated diols?

- Answer : Ether linkages enhance hydrophilicity due to oxygen's electronegativity, increasing solubility in polar solvents (e.g., water, ethanol). For instance, 1,9-nonanediol (C₉H₂₀O₂) has limited water solubility (~1.2 g/L at 25°C), while 3,7-Dioxa derivatives are expected to exhibit higher solubility. Comparative studies with analogs like 3,7-Dithia-1,9-nonanediol (C₇H₁₆O₂S₂) can further elucidate solvent interactions .

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Answer : Based on analogs like 1,9-nonanediol:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Storage : Keep in airtight containers away from oxidizers, at temperatures below 25°C .

Advanced Questions

Q. How can researchers design experiments to evaluate the thermal stability of this compound under varying conditions?

- Answer :

- Thermogravimetric analysis (TGA) : Monitor mass loss under controlled heating (e.g., 10°C/min in nitrogen) to identify decomposition temperatures.

- Differential scanning calorimetry (DSC) : Detect phase transitions and exothermic/endothermic events.

- Comparative studies : Contrast with nitro derivatives (e.g., 2,2,8,8-tetranitro-4,6-dioxa-1,9-nonanediol) to assess stability impacts of substituents .

- Kinetic modeling : Use Arrhenius equations to predict degradation rates under storage conditions .

Q. What methodologies resolve contradictions in biological activity data between this compound and other diol isomers?

- Answer :

- Orthogonal assays : Combine enzymatic assays (e.g., dehydrogenase activity) with receptor-binding studies to validate specificity .

- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple cell lines to account for variability.

- Computational modeling : Molecular docking or QSAR predicts binding affinities, explaining differences between isomers (e.g., 1,3-butanediol vs. 1,4-butanediol) .

Q. How do heteroatom substitutions (e.g., sulfur vs. oxygen) affect the physicochemical properties of nonanediol derivatives?

- Answer :

- Comparative analysis : 3,7-Dithia-1,9-nonanediol (C₇H₁₆O₂S₂) has a higher boiling point (380.4°C vs. ~250°C for oxygen analogs) and density (1.175 g/cm³) due to sulfur's larger atomic radius and weaker hydrogen bonding .

- Solubility : Sulfur reduces polarity, decreasing water solubility but enhancing lipid compatibility.

- Reactivity : Thioethers are more nucleophilic than ethers, influencing reaction pathways in synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.